Sodium zirconium lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

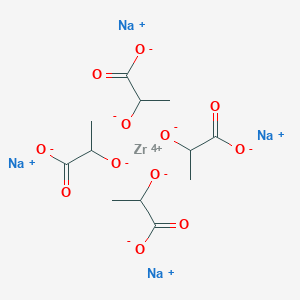

Sodium zirconium lactate is a useful research compound. Its molecular formula is C12H16Na4O12Zr and its molecular weight is 535.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Applications

1.1 Hyperkalaemia Treatment

Sodium zirconium lactate is primarily recognized for its role in treating hyperkalaemia, a condition characterized by elevated potassium levels in the blood. It acts as a selective potassium binder, effectively lowering serum potassium levels in patients with chronic kidney disease (CKD). A notable study involving 751 patients demonstrated that 82% achieved normokalaemia within 24 hours of treatment with this compound, regardless of their CKD stage .

Table 1: Efficacy of this compound in Hyperkalaemia Treatment

| Parameter | Baseline eGFR <30 mL/min | Baseline eGFR ≥30 mL/min |

|---|---|---|

| Normokalaemia Achievement (24h) | 100% | 95% |

| Normokalaemia Achievement (365 days) | 82% | 90% |

| Mean Serum K+ Reduction | Sustained throughout maintenance phase | Sustained throughout maintenance phase |

1.2 Dermatological Uses

This compound is also used in dermatological formulations, particularly in deodorants. Research indicates that it can induce granulomatous reactions when applied topically, suggesting its potential for sensitization under certain conditions. In a controlled study with volunteers using deodorants containing this compound, granulomatous reactions were observed in some cases, highlighting the need for caution in sensitive individuals .

Table 2: Dermatological Reactions to this compound

| Concentration Used | Reaction Observed | Number of Subjects Affected |

|---|---|---|

| 5% | Non-inflammatory papules | 1 out of several volunteers |

| 10% | Granulomatous reactions | 1 out of 20 volunteers |

| 0.5% | No reactions | All subjects |

Industrial Applications

2.1 Crosslinking Agent in Hydraulic Fracturing

This compound serves as a crosslinking agent in hydraulic fracturing fluids. Its ability to enhance fluid viscosity is critical for the efficient transport of proppants during oil recovery processes. The compound can be combined with other agents to optimize the performance of fracturing fluids, thereby improving oil extraction efficiency from subterranean formations .

Table 3: Properties of this compound as a Crosslinking Agent

| Property | Value |

|---|---|

| Solubility | Water-soluble |

| Viscosity Control | Effective at varying concentrations |

| Compatibility with Proppants | High |

特性

CAS番号 |

10377-98-7 |

|---|---|

分子式 |

C12H16Na4O12Zr |

分子量 |

535.43 g/mol |

IUPAC名 |

tetrasodium;2-oxidopropanoate;zirconium(4+) |

InChI |

InChI=1S/4C3H5O3.4Na.Zr/c4*1-2(4)3(5)6;;;;;/h4*2H,1H3,(H,5,6);;;;;/q4*-1;4*+1;+4/p-4 |

InChIキー |

WHYLHKYYLCEERH-UHFFFAOYSA-J |

SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |

正規SMILES |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Zr+4] |

Key on ui other cas no. |

10377-98-7 15529-67-6 |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。